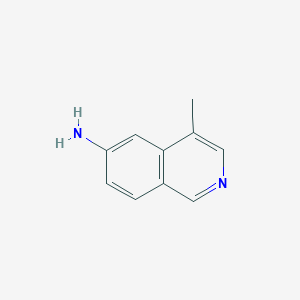

4-Methylisoquinolin-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylisoquinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-5-12-6-8-2-3-9(11)4-10(7)8/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYYJYWSTZTWKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627507 | |

| Record name | 4-Methylisoquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347146-61-6 | |

| Record name | 4-Methylisoquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Methylisoquinolin 6 Amine and Analogues

Established Approaches for Isoquinoline (B145761) Core Construction

The formation of the fundamental isoquinoline ring system is the initial critical step. Several named reactions and modern catalytic methods have been developed for this purpose.

The Pomeranz-Fritsch reaction, and its subsequent modifications, represent a classical and versatile method for isoquinoline synthesis. thermofisher.comwikipedia.org The reaction typically involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) and an aminoacetal. wikipedia.orgchemistry-reaction.com The general mechanism proceeds through the formation of a Schiff base, followed by an intramolecular electrophilic attack of the benzene (B151609) ring onto an iminium ion intermediate, and subsequent aromatization to yield the isoquinoline core. chemistry-reaction.com

The Pomeranz-Fritsch reaction itself involves the condensation of an aromatic aldehyde with 2,2-diethoxyethylamine, followed by cyclization in the presence of a strong acid like sulfuric acid. thermofisher.comwikipedia.org

A significant improvement to this method is the Schlittler-Müller modification , which utilizes a substituted benzylamine (B48309) and glyoxal (B1671930) hemiacetal as starting materials. acs.orgdrugfuture.com This modification often provides better yields and can be more amenable to a wider range of substrates. acs.org

| Reaction Name | Starting Materials | Key Features |

| Pomeranz-Fritsch Reaction | Benzaldehyde, 2,2-Dialkoxyethylamine | Acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.org |

| Schlittler-Müller Modification | Benzylamine, Glyoxal hemiacetal | Often provides improved yields over the original Pomeranz-Fritsch reaction. acs.orgdrugfuture.com |

These cyclization reactions provide a foundational framework for accessing the isoquinoline skeleton, which can then be further functionalized.

Modern synthetic chemistry has seen the rise of metal-catalyzed cross-coupling reactions as powerful tools for the formation of carbon-nitrogen (C-N) bonds, offering alternative and often more efficient routes to heterocyclic compounds like isoquinolines. Palladium-catalyzed reactions are particularly prominent in this area. organic-chemistry.orgmdpi.com

One of the most significant advancements is the Buchwald-Hartwig amination . wikipedia.orgnih.gov This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine in the presence of a suitable phosphine (B1218219) ligand and a base. wikipedia.org While typically used to form aryl amines, variations of this methodology can be applied to construct the nitrogen-containing ring of the isoquinoline system, especially in intramolecular contexts or in the final amination step on a pre-formed halo-isoquinoline. arkat-usa.orgorganic-chemistry.orgnih.gov

Other metal-catalyzed approaches include sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with an ammonia (B1221849) source, often under microwave irradiation to afford substituted isoquinolines. organic-chemistry.org

| Catalyst System | Reactants | Reaction Type |

| Palladium/Phosphine Ligand | Aryl Halide, Amine | Buchwald-Hartwig Amination wikipedia.orgnih.gov |

| Palladium/Copper | o-Iodobenzaldehyde imine, Terminal Acetylene | Coupling followed by Cyclization organic-chemistry.org |

These catalytic methods offer advantages in terms of functional group tolerance, reaction conditions, and the ability to construct highly substituted isoquinoline derivatives. nih.gov

Targeted Synthesis of 4-Methylisoquinolin-6-amine

The specific synthesis of this compound requires a multi-step sequence that strategically introduces the methyl and amino groups onto the isoquinoline core.

Several strategies exist for the synthesis of 4-substituted isoquinolines. One common approach involves the use of precursors that already contain a group at the desired position, which is then incorporated into the isoquinoline ring during the cyclization step.

An efficient palladium-catalyzed reaction of N-propargyl oxazolidines under microwave irradiation provides a route to 4-substituted isoquinolines through a sequential reductive cyclization, ring-opening, and aromatization cascade. organic-chemistry.org Another approach involves the palladium-catalyzed cyclization of 2-(1-alkynyl)arylaldimines in the presence of various coupling partners. researchgate.net

Recent developments have also described a simple, metal-free method for the C-4 alkylation of isoquinolines using a nucleophilic reagent like benzoic acid and a vinyl ketone as an electrophile. researchgate.netacs.org This method is notable for not requiring pre-activation of the isoquinoline nitrogen. acs.org

The introduction of an amino group at the C-6 position of the isoquinoline ring is a key transformation. A common and effective strategy involves the nitration of the isoquinoline core, followed by the reduction of the resulting nitro group.

Specifically, the synthesis could proceed via a 6-nitroisoquinoline (B1610068) intermediate. The nitration of an appropriately substituted isoquinoline precursor would be followed by reduction of the nitro group to an amine. Standard reducing agents such as iron powder in acetic acid, tin(II) chloride, or catalytic hydrogenation (e.g., using palladium on carbon) are effective for this transformation. mdpi.comnih.gov

A plausible route to 6-aminoisoquinoline (B57696) involves the hydrogenation of 1,3-dichloro-6-nitroisoquinoline (B11870432) in the presence of a palladium catalyst. google.com This process achieves both the reduction of the nitro group and the hydrogenolysis of the chloro substituents.

Alternatively, the Buchwald-Hartwig amination can be employed to directly introduce an amino group by coupling a 6-halo-isoquinoline with an ammonia equivalent or a protected amine. organic-chemistry.orgnih.gov

| Method | Precursor | Reagents |

| Nitro Group Reduction | 6-Nitroisoquinoline derivative | Fe/AcOH, SnCl2, or H2/Pd-C mdpi.comnih.gov |

| Buchwald-Hartwig Amination | 6-Halo-isoquinoline | Pd catalyst, phosphine ligand, base, amine source organic-chemistry.orgnih.gov |

Introducing a methyl group at the C-4 position can be achieved through various methods. One approach is to start with a precursor that already contains the methyl group, which is then carried through the isoquinoline ring formation.

Alternatively, direct methylation of a pre-formed isoquinoline ring can be challenging due to the electronic nature of the heterocycle. However, specific methods for C-4 functionalization have been developed. As mentioned earlier, a metal-free C-4 alkylation using a vinyl ketone can be employed, where the resulting carbonyl group could potentially be converted to a methyl group through further synthetic manipulations. researchgate.netacs.org

A more direct approach would involve the use of a 4-halo-isoquinoline intermediate, which could then undergo a metal-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, with a methylating agent like methylboronic acid or trimethyltin (B158744) chloride, respectively.

The synthesis of 4-methylquinolines has been achieved from 4-hydroxy compounds by conversion to the 4-chloro derivative with phosphorus oxychloride, followed by further reactions. sci-hub.se A similar strategy could be envisioned for isoquinolines.

The precise sequence of these steps—isoquinoline core formation, amination, and methylation—would need to be carefully planned to ensure compatibility of the functional groups and to achieve the desired regioselectivity. A likely synthetic strategy would involve the formation of a 4-methyl-6-nitroisoquinoline intermediate, followed by the reduction of the nitro group to afford the final product, this compound.

Diversification Strategies for this compound Derivatives

The primary amine at the C-6 position of this compound serves as a key handle for structural diversification through N-alkylation and N-acylation reactions. These modifications can significantly alter the physicochemical and pharmacological properties of the resulting derivatives.

N-Alkylation: The introduction of alkyl groups onto the amine can be achieved through various methods. A common approach involves the use of alkyl halides in the presence of a base to neutralize the hydrogen halide byproduct. Another effective method is the borrowing hydrogen or hydrogen autotransfer reaction, which utilizes alcohols as alkylating agents, catalyzed by transition metals like ruthenium, offering a greener alternative with water as the main byproduct. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is another versatile strategy for introducing a wide range of alkyl substituents.

N-Acylation: Acylation of the amine functionality introduces an amide bond, which can act as a hydrogen bond donor and acceptor, influencing molecular interactions. This transformation is typically accomplished by reacting this compound with acylating agents such as acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the acid generated. The reaction conditions are generally mild and provide high yields of the corresponding N-acylated products. For instance, reactions with acryloyl chloride in the presence of Et3N in anhydrous CH2Cl2 have been shown to efficiently produce N-acylated compounds. beilstein-journals.orgbeilstein-journals.org

| Reaction Type | Reagents and Conditions | Product Type | Potential Application for this compound |

|---|---|---|---|

| N-Alkylation (via Borrowing Hydrogen) | Primary alcohol, Ru-based catalyst, heat | Secondary or tertiary amine | Introduction of diverse alkyl chains |

| N-Acylation | Acyl chloride/anhydride, base (e.g., Et3N), solvent (e.g., CH2Cl2) | Amide | Formation of amide derivatives for altered biological activity |

Beyond modifications at the amine group, the isoquinoline core itself offers several positions for regioselective functionalization, enabling the synthesis of a diverse library of analogues. Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct introduction of functional groups at specific positions on the heterocyclic ring, avoiding the need for pre-functionalized substrates.

For the this compound scaffold, the electronic properties of the ring and the directing effects of the existing substituents (the methyl and amino groups) will influence the regioselectivity of these reactions. Generally, in isoquinolines, the C-1, C-5, and C-8 positions are susceptible to functionalization. The presence of the activating amino group at C-6 and the methyl group at C-4 would likely influence the reactivity of the adjacent positions. For instance, palladium-catalyzed C-H alkenylation has been demonstrated on quinoline (B57606) N-oxides, suggesting that similar strategies could be applied to the isoquinoline core. mdpi.com The precise outcome of such functionalizations on this compound would require empirical investigation.

| Position | Potential Reaction Type | Rationale |

|---|---|---|

| C-1 | Nucleophilic aromatic substitution (if activated), C-H activation | Electronically activated position in isoquinolines |

| C-5 | Electrophilic aromatic substitution, C-H activation | Activated by the C-6 amino group |

| C-7 | Electrophilic aromatic substitution, C-H activation | Activated by the C-6 amino group |

| C-8 | C-H activation | Known site for functionalization in quinolines/isoquinolines |

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, offer a highly efficient means of generating molecular complexity. beilstein-journals.org For extending the scaffold of this compound, MCRs can be employed to introduce new ring systems or complex side chains in a convergent and atom-economical manner.

Isonitrile-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful for creating diverse libraries of compounds. nih.govmdpi.com For example, the amino group of this compound could serve as the amine component in an Ugi four-component reaction (U-4CR). By reacting it with an aldehyde, a carboxylic acid, and an isocyanide, a dipeptide-like scaffold can be appended to the isoquinoline core. This strategy allows for the rapid generation of a wide array of derivatives by simply varying the input components.

To improve the efficiency, scalability, and environmental footprint of the synthesis of this compound derivatives, advanced techniques such as microwave-assisted synthesis and continuous-flow chemistry are being increasingly adopted.

Microwave irradiation has become a valuable tool in organic synthesis for its ability to dramatically reduce reaction times, often leading to increased yields and purer products. nih.govmdpi.com The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating methods. In the context of synthesizing derivatives of this compound, microwave assistance could be applied to N-alkylation, N-acylation, and transition metal-catalyzed cross-coupling reactions, potentially shortening multi-step sequences and facilitating the rapid generation of compound libraries. For example, microwave-assisted synthesis has been successfully used for the preparation of various quinazoline (B50416) derivatives. nih.gov

Continuous-flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. In a flow reactor, reagents are continuously pumped and mixed, and the reaction proceeds as the mixture flows through a temperature-controlled coil or channel. This technology is particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. The synthesis of this compound derivatives could benefit from flow chemistry, for instance, in nitration or hydrogenation steps, which can be difficult to control in batch. Furthermore, multi-step sequences can be telescoped into a continuous process, minimizing manual handling and purification of intermediates. mdpi.com

Advanced Techniques for Yield Optimization and Efficiency

Intermediate Trapping and Byproduct Removal

The synthesis of this compound and its analogues, particularly through classical methods like the Bischler-Napieralski and Pictet-Spengler reactions, often involves highly reactive intermediates and the potential for the formation of significant byproducts. wikipedia.orgcutm.ac.inwikipedia.org Effective control over the reaction pathway through the trapping of these intermediates, coupled with efficient downstream purification to remove unwanted byproducts, is critical for achieving high yields and purity of the target compound.

A primary challenge in isoquinoline synthesis is the management of the electrophilic intermediates that drive the cyclization process. In the Bischler-Napieralski reaction, a nitrilium ion is a key intermediate. organic-chemistry.orgnrochemistry.com This species is highly reactive and, if not efficiently trapped intramolecularly by the aromatic ring, can participate in side reactions. One of the most significant side reactions is the retro-Ritter reaction, which leads to the formation of styrene (B11656) derivatives as byproducts. jk-sci.com The propensity for this side reaction increases if the aromatic ring is not sufficiently electron-rich to facilitate the desired intramolecular electrophilic aromatic substitution. jk-sci.com

To mitigate the formation of such byproducts, one strategy is to enhance the rate of the desired cyclization. This can be achieved by using activating groups on the aromatic ring. jk-sci.com For substrates that lack these activating groups, harsher conditions are often required, which can, in turn, promote byproduct formation. jk-sci.com An alternative approach to minimize the retro-Ritter reaction is to alter the reaction medium. The use of a nitrile as a solvent can shift the equilibrium away from the formation of the styrene byproduct. organic-chemistry.org Furthermore, the use of oxalyl chloride has been reported to generate an N-acyliminium intermediate, which is less prone to elimination to the nitrile, thus avoiding the retro-Ritter pathway. jk-sci.com

The table below summarizes common byproducts encountered in the synthesis of isoquinoline analogues and strategies for their mitigation.

| Byproduct Type | Formation Mechanism | Mitigation Strategy | Reference(s) |

| Styrene Derivatives | Retro-Ritter reaction of the nitrilium ion intermediate. | Use of a nitrile solvent to shift equilibrium; generation of an N-acyliminium intermediate using oxalyl chloride. | organic-chemistry.orgjk-sci.com |

| Constitutional Isomers | Competing cyclization pathways on the aromatic ring. | Introduction of directing groups on the aromatic substrate to favor one cyclization position over another. | wikipedia.org |

| Over-oxidation Products | Dehydrogenation of the initially formed dihydroisoquinoline to the fully aromatic isoquinoline. | Careful control of oxidizing agents and reaction time. | nrochemistry.com |

Following the completion of the reaction, the removal of byproducts and unreacted starting materials is essential. A typical work-up procedure for the Bischler-Napieralski reaction involves cooling the reaction mixture and then carefully quenching it, often with ice, followed by basification. nrochemistry.com The crude product is then typically extracted into an organic solvent. nrochemistry.com

For the purification of this compound and its analogues, column chromatography is a widely employed and effective technique. orgchemboulder.comcolumn-chromatography.comkhanacademy.org The choice of stationary phase, typically silica (B1680970) gel, and the mobile phase is critical for achieving good separation. orgchemboulder.comcolumn-chromatography.com The polarity of the eluent is carefully selected based on the polarity of the target compound and the impurities to be removed. orgchemboulder.comkhanacademy.org Less polar compounds will elute faster, while more polar compounds will have a stronger interaction with the stationary phase and elute more slowly. youtube.comyoutube.com

The following table provides a general outline of a column chromatography purification for a hypothetical synthesis of an isoquinoline amine derivative.

| Step | Procedure | Purpose | Reference(s) |

| 1. Column Packing | A slurry of silica gel in a non-polar solvent is packed into a glass column. | To create the stationary phase for the separation. | youtube.com |

| 2. Sample Loading | The crude reaction mixture is concentrated and adsorbed onto a small amount of silica gel, then carefully added to the top of the packed column. | To introduce the mixture to be separated onto the column in a concentrated band. | orgchemboulder.com |

| 3. Elution | A solvent or a gradient of solvents of increasing polarity is passed through the column. | To move the components of the mixture down the column at different rates based on their polarity, thus achieving separation. | orgchemboulder.comkhanacademy.org |

| 4. Fraction Collection | The eluent is collected in a series of fractions. | To isolate the separated components as they exit the column. | youtube.comyoutube.com |

| 5. Analysis | Each fraction is analyzed, typically by thin-layer chromatography (TLC), to determine the presence of the desired product. | To identify the fractions containing the pure product. | orgchemboulder.com |

| 6. Concentration | Fractions containing the pure product are combined and the solvent is removed under reduced pressure. | To obtain the purified solid or oil. | nrochemistry.com |

In cases where constitutional isomers are formed, their separation can be particularly challenging due to their similar physical properties. High-performance liquid chromatography (HPLC) or careful optimization of column chromatography conditions, such as using a shallow solvent gradient, may be necessary to achieve separation.

Mechanistic Studies of Chemical Reactivity and Transformation Pathways

Reaction Mechanisms of Amines and Isoquinolines

The reactivity of 4-Methylisoquinolin-6-amine is a composite of the characteristic reactions of primary aromatic amines and the isoquinoline (B145761) ring system. The amine group typically engages in reactions as a nucleophile, while the aromatic isoquinoline ring can participate in both nucleophilic and electrophilic substitution reactions, depending on the reaction conditions and the nature of the attacking species.

The primary amine (-NH2) group in this compound is characterized by the lone pair of electrons on the nitrogen atom, which confers nucleophilic properties. creative-proteomics.com This nucleophilicity allows it to attack electron-deficient centers, initiating a variety of chemical reactions. The general trend for the nucleophilicity of amines is that it increases with basicity, with secondary amines often being stronger nucleophiles than primary amines, which are in turn more nucleophilic than ammonia (B1221849). masterorganicchemistry.com

The reactions typically proceed through nucleophilic substitution or addition mechanisms. In nucleophilic aromatic substitution (SNAr), for instance, an amine can displace a leaving group on an electron-deficient aromatic ring. nih.gov While the isoquinoline ring of this compound is not inherently electron-deficient, strong electron-withdrawing groups on the ring can facilitate such reactions. nih.gov Studies on related heterocyclic systems like 2,4-dichloroquinazolines show that primary and secondary amines act as effective nucleophiles, consistently displacing a chlorine atom at the 4-position in a regioselective manner. nih.govresearchgate.net This reaction generally proceeds via an addition-elimination mechanism, where the amine first adds to the electrophilic carbon to form a zwitterionic intermediate, followed by the elimination of the leaving group. nih.gov The rate-limiting step is typically the initial nucleophilic attack. nih.gov

The nucleophilic character of the amine group is central to its role in forming various derivatives. For example, it can react with alkyl halides in SN2 reactions, although this can lead to multiple alkylations, forming secondary, tertiary, and even quaternary ammonium (B1175870) salts. youtube.comyoutube.com

Aromatic amines and their derivatives can undergo oxidation through various pathways, yielding a range of products. The specific outcome depends on the oxidant used and the reaction conditions. Tertiary amines, for example, can be oxidized by reagents like hydrogen peroxide to form amine oxides in a process known as Cope elimination. youtube.com

For the isoquinoline portion of the molecule, oxidative degradation can occur under harsh conditions. The oxidation of the parent isoquinoline compound, for instance, yields a mixture of phthalic acid and pyridine-3,4-dicarboxylic acid, which was instrumental in determining its structure. thieme-connect.de The methyl group at the 4-position is also a potential site for oxidation, which could lead to the corresponding carboxylic acid or alcohol under appropriate conditions.

Furthermore, biological systems can mediate oxidative transformations. Studies on related methylquinolines have shown that pseudomonad cultures can hydroxylate the methyl group as part of their biodegradation pathway. sigmaaldrich.com The reaction of isoquinoline enamines with quinones, such as p-benzoquinone, can proceed through Michael addition, leading to complex polycyclic structures. osi.lvresearchgate.net

Crosslinking is the process of chemically joining two or more molecules with a covalent bond, and the primary amine of this compound is an excellent target for such reactions. thermofisher.com Amine-reactive crosslinkers are electrophilic reagents that react with the nucleophilic amine group to form stable covalent bonds. creative-proteomics.com

Several classes of reagents are commonly used for crosslinking amines:

N-Hydroxysuccinimide (NHS) Esters: These are highly reactive towards primary amines at physiological to slightly alkaline pH (7.2 to 9), forming stable amide bonds. thermofisher.comiris-biotech.de The reaction involves a nucleophilic acyl substitution, releasing N-hydroxysuccinimide as a byproduct. creative-proteomics.com

Imidoesters: These reagents react with primary amines under alkaline conditions (pH 10) to form amidine bonds. thermofisher.comthermofisher.com The resulting amidine is protonated and positively charged at physiological pH, which can preserve the native charge of the molecule. thermofisher.com

Aldehydes: The condensation reaction between primary amines and aldehydes forms a Schiff base (an imine), with water as the only byproduct. mcmaster.ca This reaction can be used to crosslink amine-functionalized materials. mcmaster.ca Aromatic aldehydes, in particular, produce conjugated Schiff-base crosslinks. mcmaster.ca

Isocyanates: These compounds react with primary amines to form urea (B33335) linkages. creative-proteomics.com

These crosslinking reactions are fundamental in bioconjugation, materials science, and the synthesis of complex molecular architectures. creative-proteomics.commcmaster.ca

| Crosslinker Class | Reactive Group | Target Functional Group | Resulting Bond | Typical Reaction pH |

|---|---|---|---|---|

| NHS Esters | N-Hydroxysuccinimide Ester | Primary Amine (-NH₂) | Amide | 7.2 - 9.0 thermofisher.com |

| Imidoesters | Imidoester | Primary Amine (-NH₂) | Amidine | ~10.0 thermofisher.comthermofisher.com |

| Aldehydes | Aldehyde (-CHO) | Primary Amine (-NH₂) | Imine (Schiff Base) | Variable |

| Isocyanates | Isocyanate (-NCO) | Primary Amine (-NH₂) | Urea | Variable creative-proteomics.com |

Regioselectivity and Stereoselectivity in Reactions of this compound

Regioselectivity refers to the preference for a reaction to occur at one specific position over other possible positions. masterorganicchemistry.com In the case of this compound, electrophilic aromatic substitution is a key reaction where regioselectivity is important. The existing amine (-NH2) and methyl (-CH3) groups on the benzene (B151609) ring portion of the isoquinoline nucleus are both activating and ortho-, para-directing groups. libretexts.org This means they direct incoming electrophiles to the positions ortho and para relative to themselves. The amine group is a stronger activator than the methyl group. Therefore, substitution is most likely to occur at the positions activated by both groups, primarily position 5 and 7. Steric hindrance from the adjacent fused ring system may influence the relative yields of substitution at these positions.

In nucleophilic aromatic substitution reactions, regioselectivity is also critical. Studies on 5,7-dinitroquinazoline-4-one with methylamine (B109427) have shown a strong preference for substitution at the peri-position (position 5), a selectivity attributed to the stabilizing effect of an intramolecular hydrogen bond in the transition state. researchgate.net Similar directing effects could be at play in reactions of substituted isoquinolines. DFT calculations on 2,4-dichloroquinazolines revealed that the carbon at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack and explaining the observed regioselectivity. nih.govresearchgate.net

Stereoselectivity is the preference for the formation of one stereoisomer over another. masterorganicchemistry.comyoutube.comkhanacademy.org Reactions involving this compound would be stereoselective if a new chiral center is created and one stereoisomer is preferentially formed. This is not inherent to most simple substitution reactions on the aromatic ring but becomes relevant if, for example, the amine group attacks a prochiral electrophile or if a reaction occurs on a side chain that creates a stereocenter. The use of chiral catalysts or reagents can induce stereoselectivity, leading to the formation of one enantiomer or diastereomer in excess. mdpi.com For example, the Pictet-Spengler reaction, which forms tetrahydroisoquinolines, can be highly stereoselective when catalyzed by enzymes like norcoclaurine synthase. mdpi.com

Influence of Substituents on Reaction Kinetics and Thermodynamics

Substituents on an aromatic ring profoundly affect the ring's reactivity (kinetics) and the stability of intermediates and products (thermodynamics). libretexts.org In this compound, the benzene part of the isoquinoline ring is substituted with an amine group (-NH2) at position 6 and a methyl group (-CH3) at position 4.

Amine Group (-NH2): This is a powerful activating group. Through a resonance effect, the nitrogen's lone pair donates electron density to the aromatic ring, making it much more reactive towards electrophiles than benzene. libretexts.org This donation of electron density stabilizes the carbocation intermediate (the sigma complex) formed during electrophilic aromatic substitution, thereby lowering the activation energy and increasing the reaction rate. libretexts.org

Methyl Group (-CH3): This is a weakly activating group that donates electron density primarily through an inductive effect. libretexts.org It also helps stabilize the carbocation intermediate, increasing the rate of electrophilic substitution, though to a lesser extent than the amine group.

The combined effect of these two electron-donating groups makes the aromatic ring of this compound highly activated towards electrophilic attack. Conversely, for nucleophilic aromatic substitution, electron-donating groups are deactivating as they increase the electron density on the ring, making it less attractive to incoming nucleophiles. nih.gov The rate of SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups at the ortho and para positions relative to the leaving group. nih.gov

The electronic nature of substituents on nucleophiles also impacts reaction rates. In studies of anilines reacting with electron-deficient aromatic compounds, electron-donating groups on the aniline (B41778) increased the reaction rate, consistent with a typical nucleophilic substitution mechanism. nih.gov

| Substituent | Position | Electronic Effect | Influence on Electrophilic Aromatic Substitution |

|---|---|---|---|

| Amine (-NH₂) | 6 | Strongly Activating (Resonance Donor) | Increases reaction rate; directs ortho/para (positions 5, 7) libretexts.org |

| Methyl (-CH₃) | 4 | Weakly Activating (Inductive Donor) | Increases reaction rate; directs ortho/para (positions 3, 5) libretexts.org |

Intermolecular Interactions in Reaction Systems

The physical properties and chemical reactivity of this compound in a given medium are influenced by intermolecular interactions. The molecule possesses several features that can engage in such interactions:

Hydrogen Bonding: The primary amine group is a key site for hydrogen bonding. The two N-H bonds can act as hydrogen bond donors, while the lone pair on the nitrogen can act as a hydrogen bond acceptor. youtube.com The nitrogen atom within the isoquinoline ring system can also act as a hydrogen bond acceptor. These interactions are crucial in determining the compound's solubility in protic solvents like water and alcohols.

In a reaction system, these interactions can play a significant role. Solvent molecules can form hydrogen bonds with the amine group, affecting its nucleophilicity. nih.gov Intramolecular hydrogen bonding has been proposed to direct the regioselectivity of certain nucleophilic substitution reactions by stabilizing the transition state. researchgate.net Furthermore, the choice of solvent can dramatically alter reaction kinetics; for example, rates of some SNAr reactions increase sharply with increasing content of a polar aprotic solvent like dimethyl sulfoxide (B87167) (Me2SO) in a mixture. nih.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 4-Methylisoquinolin-6-amine in solution. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei, a complete and unambiguous assignment of all protons and carbons in the molecule can be achieved.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the isoquinoline (B145761) core, a singlet for the methyl group, and a broad signal for the amine (-NH₂) protons. The aromatic region would display a set of doublets and singlets corresponding to the protons on both the pyridine (B92270) and benzene (B151609) rings of the isoquinoline structure. The methyl group protons (at position 4) would likely appear as a sharp singlet in the upfield region (around 2.5-2.7 ppm), while the amine protons would present as a broad singlet that can exchange with deuterium (B1214612) oxide (D₂O).

¹³C NMR: The carbon NMR spectrum provides the number of chemically non-equivalent carbon atoms. For this compound, ten distinct signals are expected: nine for the isoquinoline ring carbons and one for the methyl carbon. The chemical shifts of the ring carbons are influenced by the nitrogen heteroatom and the electron-donating amino and methyl groups. Carbons bonded directly to the nitrogen or bearing the amino group would show characteristic shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles and data for similar structures, as specific experimental data for this compound is not available in the searched literature.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | ~9.0 (s) | ~152.0 |

| 3 | ~8.0 (s) | ~143.0 |

| 4-CH₃ | ~2.6 (s) | ~18.0 |

| 4 | - | ~145.0 |

| 5 | ~7.5 (d) | ~115.0 |

| 6-NH₂ | ~4.5 (s, broad) | - |

| 6 | - | ~148.0 |

| 7 | ~7.2 (d) | ~120.0 |

| 8 | ~7.8 (s) | ~129.0 |

| 4a | - | ~128.0 |

| 8a | - | ~135.0 |

To confirm the assignments made from 1D NMR, two-dimensional experiments are employed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. mdpi.com It is invaluable for definitively linking the proton resonances of the methyl group and the aromatic C-H groups to their corresponding carbon signals in the ¹³C spectrum. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. mdpi.com This is crucial for establishing the connectivity across the entire molecular framework. For instance, it would show correlations from the methyl protons (4-CH₃) to the C4, C4a, and C3 carbons, confirming the position of the methyl group. It would also help in assigning the quaternary carbons (those without attached protons) by observing their correlations to nearby protons. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of this compound and to gain structural insights from its fragmentation patterns. The monoisotopic mass of this compound is 158.0844 g/mol . epa.gov

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula (C₁₀H₁₀N₂) of the parent ion, distinguishing it from other compounds with the same nominal mass. The exact mass measurement serves as a definitive confirmation of the compound's chemical composition.

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is essential for assessing the purity of a sample of this compound. The LC system separates the target compound from any impurities, starting materials, or byproducts. The mass spectrometer then provides mass data for each separated component. In quantitative analyses, LC-MS can be used to determine the precise concentration of the compound in a sample. The use of LC is particularly suitable for amines, which can exhibit poor chromatographic performance on gas chromatography (GC) columns.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands confirming its key structural features.

Table 2: Characteristic IR Absorption Bands for this compound (Note: These are expected frequency ranges based on known functional group absorptions.)

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Appearance |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Two sharp bands (primary amine) |

| Amine (N-H) | Scissoring Bend | 1590 - 1650 | Medium to strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to weak |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | Multiple medium to strong bands |

| Methyl C-H | Asymmetric & Symmetric Stretch | 2850 - 2975 | Medium |

| Methyl C-H | Bending | ~1375 and ~1460 | Medium |

| C-N Stretch | Stretch | 1250 - 1350 | Medium |

Key expected features in the spectrum include:

N-H Stretching: As a primary amine, it should exhibit two distinct, sharp peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. wpmucdn.commasterorganicchemistry.com

C-H Stretching: Absorptions just above 3000 cm⁻¹ are characteristic of the aromatic C-H bonds, while those just below 3000 cm⁻¹ are due to the methyl group's C-H bonds. vscht.cz

C=C and C=N Stretching: The region between 1450 and 1600 cm⁻¹ will contain several bands due to the stretching vibrations within the aromatic isoquinoline ring system.

N-H Bending: A bending vibration (scissoring) for the primary amine is typically observed in the 1590-1650 cm⁻¹ range. wpmucdn.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical studies are fundamental to characterizing the molecular and electronic properties of 4-Methylisoquinolin-6-amine. These methods calculate the distribution of electrons and the resulting molecular geometry, offering a detailed picture of the compound at the subatomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles with high accuracy. DFT calculations are also used to determine vibrational frequencies, which can be compared with experimental data from infrared and Raman spectroscopy to confirm the molecular structure. nih.gov

For molecules similar to this compound, such as various methylquinoline and tetrahydroquinoline derivatives, DFT calculations using basis sets like 6-31G** or 6-311++G** have successfully predicted their structural parameters and vibrational modes. nih.govresearchgate.net A similar approach for this compound would provide its most stable geometric conformation and a theoretical vibrational spectrum, which are essential for its definitive identification and characterization. These calculations form the basis for more advanced electronic property analyses.

| Parameter | Description | Application to this compound |

| Geometry Optimization | Calculation of the lowest energy molecular structure. | Predicts precise bond lengths (e.g., C-N, C-C) and angles in the isoquinoline (B145761) core and substituents. |

| Vibrational Frequencies | Calculation of the frequencies of molecular vibrations. | Provides a theoretical IR and Raman spectrum to aid in experimental characterization. |

| Electronic Energy | Calculation of the total electronic energy of the molecule. | Determines the relative stability of different potential conformers or isomers. |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com The LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor, defining its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. ajchem-a.commdpi.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-rich aromatic system and the lone pair on the amine group would significantly influence the energy and localization of the HOMO, while the π-system of the isoquinoline ring would contribute to the LUMO. FMO analysis would pinpoint the most probable sites for electrophilic and nucleophilic attack.

| Orbital | Role in Reactivity | Predicted Localization on this compound |

| HOMO | Electron Donor (Nucleophilicity) | Primarily on the amino group and the π-system of the isoquinoline ring. |

| LUMO | Electron Acceptor (Electrophilicity) | Distributed over the electron-deficient portions of the aromatic π-system. |

| HOMO-LUMO Gap (ΔE) | Indicator of Chemical Reactivity | A smaller gap indicates higher reactivity and lower kinetic stability. |

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction by transforming it into a localized form corresponding to the familiar Lewis structure representation of lone pairs and bonds. wikipedia.org This method is used to analyze charge distribution, intramolecular charge transfer (delocalization) effects, and hyperconjugative interactions. rsc.orgaimspress.com

For this compound, NBO analysis would quantify the delocalization of the nitrogen lone pair from the amino group into the antibonding orbitals of the isoquinoline ring system. The stabilization energy (E(2)) associated with these donor-acceptor interactions (e.g., from a lone pair orbital to a π* antibonding orbital) indicates the strength of the interaction. aimspress.comwisc.edu This analysis reveals how the electron density is shared within the molecule, providing insights into its resonance stabilization and the nature of its chemical bonds. mpg.de

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and predict its reactive behavior. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack.

In this compound, an MEP analysis would likely show a region of high negative potential around the nitrogen atom of the amino group and the nitrogen atom within the isoquinoline ring, highlighting these as primary sites for interactions with electrophiles. Conversely, the hydrogen atoms of the amino group and certain areas of the aromatic ring would exhibit positive potential.

Theoretical Prediction of Reaction Pathways and Mechanisms

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the theoretical prediction of reaction pathways and the elucidation of complex mechanisms. nih.govresearchgate.net By modeling the interaction of this compound with various reagents, researchers can identify the most energetically favorable routes from reactants to products.

A critical aspect of predicting reaction mechanisms is the identification and characterization of the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea or ΔG‡), a key determinant of the reaction rate. researchgate.netlibretexts.org

Computational methods, particularly DFT, are used to locate the geometry of the transition state and calculate its energy. researchgate.net A true transition state is confirmed by vibrational frequency analysis, where it exhibits exactly one imaginary frequency corresponding to the motion along the reaction coordinate. For potential reactions involving this compound, such as electrophilic substitution or N-alkylation, these calculations can predict the feasibility of different pathways and explain observed regioselectivity by comparing the activation energies of competing routes. researchgate.net

Analysis of Reaction Intermediates

The synthesis of isoquinoline derivatives often involves complex reaction mechanisms with transient intermediates. Computational methods, particularly Density Functional Theory (DFT), are employed to elucidate these pathways. For instance, in reactions like the N-arylation of isoquinoline amines with aryl halides, computational analysis can model the transition states and reaction intermediates. nih.govresearchgate.net This involves calculating the energies of potential intermediates, such as metal-catalyzed complexes, to determine the most favorable reaction pathway. nih.gov

Studies on the reactivity of related compounds, such as 1-methylisoquinoline (B155361) with hydrazonoyl halides, show the formation of intermediates that lead to fused heterocyclic systems like triazoloisoquinolines. researchgate.net Computational analysis of these intermediates helps in understanding the regioselectivity and stereoselectivity of such cycloaddition reactions. By mapping the potential energy surface, researchers can identify the kinetic and thermodynamic products, providing insights that are often difficult to obtain through experimental means alone. researchgate.net

Solvation Models in Computational Simulations

The behavior of this compound in a solution is heavily influenced by its interactions with solvent molecules. Computational simulations utilize solvation models to account for these effects. These models can be broadly categorized as explicit, where individual solvent molecules are included, or implicit, where the solvent is treated as a continuous medium with specific dielectric properties. nih.govdntb.gov.ua

Implicit models, such as the Conductor-like Polarizable Continuum Model (CPCM) and the Universal Solvation Model (SMD), are computationally efficient for calculating solvation free energies. nih.gov These models are valuable for predicting how the stability and reactivity of this compound might change in different solvents, which is critical for designing synthetic routes and understanding pharmacokinetic properties. ntnu.no For more detailed analysis, Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can be used, treating the solute with quantum mechanics and the solvent with molecular mechanics, to study phenomena like proton transfer and hydrogen bonding in solution. nih.govdntb.gov.ua

Molecular Dynamics (MD) Simulations for Conformational and Binding Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. ulisboa.pt For this compound, MD simulations provide detailed insights into its conformational flexibility and its dynamic interactions when bound to a biological target, such as a protein kinase. nih.govmdpi.comnih.gov These simulations can reveal how the molecule adapts its shape to fit within a binding pocket and the range of conformations it can adopt in a solvated environment.

Ligand-Target Complex Stability and Dynamics

A key application of MD simulations is to assess the stability of a ligand-target complex. researchgate.net By simulating the complex over nanoseconds, researchers can monitor its structural integrity. A common metric for this is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable RMSD profile over time suggests a stable binding mode.

An advanced technique, Thermal Titration Molecular Dynamics (TTMD), uses a series of MD simulations at progressively higher temperatures to qualitatively estimate the stability of a protein-ligand complex. nih.gov The temperature at which the ligand dissociates or its native binding mode is lost provides a relative measure of binding stability. This method could be applied to complexes of this compound to compare its binding stability against other ligands targeting the same protein. nih.gov

Detailed Analysis of Binding Interactions (e.g., Hydrogen Bonds, Electrostatic, Van der Waals)

MD simulations allow for a detailed, time-resolved analysis of the non-covalent interactions that stabilize a ligand within its binding site. nih.gov Post-processing of MD trajectories can quantify the persistence of specific interactions, such as hydrogen bonds between the amine group of this compound and amino acid residues in the target protein. researchgate.net

Furthermore, these simulations can map out electrostatic and van der Waals interaction energies. For aromatic systems like the isoquinoline core, π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding site are often crucial for affinity and stability. researchgate.netnih.gov Analyzing the geometry and frequency of these interactions provides a deeper understanding of the structural basis for molecular recognition.

| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residues on Target | Typical Contribution to Binding |

|---|---|---|---|

| Hydrogen Bond | -NH2 group, Ring Nitrogen | Asp, Glu, Ser, Thr, Asn, Gln | High (Directional) |

| π-π Stacking | Isoquinoline Ring System | Phe, Tyr, Trp, His | Moderate (Geometry Dependent) |

| Hydrophobic | -CH3 group, Aromatic Rings | Ala, Val, Leu, Ile, Met | Moderate |

| Electrostatic | Protonated Amine/Ring Nitrogen | Asp, Glu (negatively charged) | High |

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, docking studies can screen potential biological targets and predict its binding mode and affinity. dntb.gov.uanih.gov The process involves generating a multitude of possible binding poses and using a scoring function to rank them. mdpi.com

Docking studies on isoquinoline-based compounds have been instrumental in identifying them as inhibitors of various enzymes, particularly protein kinases. nih.govekb.eg The results of a docking simulation can highlight key interactions, such as hydrogen bonds formed by the 6-amino group or the ring nitrogen, that are critical for binding. nih.gov This information is invaluable for predicting how modifications to the 4-methylisoquinoline (B18517) scaffold might enhance binding affinity or selectivity. nih.govnih.gov

| Target Protein (Example) | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| Rho-associated kinase 1 (ROCK1) | 2ETR | -8.5 | H-bond with hinge region, π-π stacking |

| Cyclin-dependent kinase 2 (CDK2) | 1HCK | -7.9 | H-bond with Leu83, Hydrophobic interactions |

| Casein Kinase 2 (CK2) | 1JWH | -8.1 | H-bond with Val116, Electrostatic with Lys68 |

Theoretical Approaches to Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR)

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.govdntb.gov.uascilit.com Theoretical and computational approaches, often referred to as Quantitative Structure-Activity/Property Relationships (QSAR/QSPR), are central to modern drug design. mdpi.com

For a series of derivatives based on the this compound scaffold, QSAR models can be developed. nih.govresearchgate.net This involves calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for each analog and using statistical methods to build a mathematical model that relates these descriptors to observed activity. mdpi.com For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can generate 3D contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity, providing a clear roadmap for chemical optimization. nih.gov

4 Methylisoquinolin 6 Amine As a Core Scaffold for Advanced Chemical Research

Contribution to Heterocyclic Synthesis and Chemical Building Blocks

The isoquinoline (B145761) nucleus is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrently found in biologically active compounds. nih.gov The presence of the amine group at the 6-position and the methyl group at the 4-position of 4-methylisoquinolin-6-amine offers multiple points for chemical modification, making it an exemplary building block for the synthesis of more complex heterocyclic systems.

The amine functionality can readily participate in a variety of chemical reactions, including amidations, sulfonations, and carbon-nitrogen bond-forming cross-coupling reactions. These transformations allow for the introduction of diverse functional groups and the extension of the molecular framework. The methyl group, while less reactive, can be functionalized through various C-H activation strategies, further enhancing the synthetic utility of this scaffold.

The strategic placement of these functional groups on the rigid isoquinoline core allows for the precise spatial orientation of substituents, a critical factor in the design of molecules with specific biological targets. This controlled three-dimensional arrangement is a key reason why this compound is a favored starting point for the construction of novel heterocyclic compounds.

Role in Scaffold Diversification and Library Generation

In modern drug discovery and materials science, the generation of chemical libraries containing a wide diversity of structures is paramount for identifying new lead compounds. This compound serves as an excellent starting scaffold for such endeavors, enabling significant diversification through combinatorial and parallel synthesis approaches. nih.gov

By systematically reacting the amine group with a diverse set of building blocks, such as carboxylic acids, sulfonyl chlorides, and alkyl halides, researchers can rapidly generate large libraries of derivatives. Each derivative possesses the core 4-methylisoquinoline (B18517) structure but differs in the nature of the substituent at the 6-position. This approach allows for the exploration of a vast chemical space around the central scaffold.

The following table illustrates a hypothetical library generation scheme starting from this compound:

| Reagent Type | Example Reagent | Resulting Functional Group |

| Acyl Chloride | Benzoyl chloride | Amide |

| Sulfonyl Chloride | Dansyl chloride | Sulfonamide |

| Aldehyde (reductive amination) | Benzaldehyde (B42025) | Secondary Amine |

| Isocyanate | Phenyl isocyanate | Urea (B33335) |

This systematic modification of the this compound scaffold is a powerful strategy for creating collections of molecules with varied physicochemical properties, which can then be screened for desired biological activities or material characteristics.

Precursor for the Synthesis of Complex Organic Molecules

Beyond its use in library generation, this compound also functions as a key intermediate in the total synthesis of more complex and intricate organic molecules, including natural products and their analogs. The isoquinoline core is present in a wide range of alkaloids and other biologically active natural products. thieme-connect.de

Synthetic chemists can utilize this compound as a foundational piece, strategically elaborating its structure through a series of chemical reactions to build up to a more complex target molecule. The existing functional groups can be used to install additional rings or stereocenters, ultimately leading to the construction of highly sophisticated molecular architectures.

While specific examples of the direct use of this compound as a precursor in the total synthesis of named complex natural products are not yet extensively documented in publicly available literature, its structural motifs are present in various complex molecules. The principles of retrosynthetic analysis suggest that this compound is a logical and valuable starting material for accessing such targets. The development of novel synthetic methodologies will likely see the increased application of this compound in the efficient construction of complex organic molecules in the future.

Mechanistic Investigations of Biological Activity in Vitro Focus

Molecular Mechanisms of Action on Biological Targets

The molecular interactions of 4-methylisoquinolin-6-amine derivatives with key biological macromolecules, including enzymes, receptors, and proteins, have been explored to understand their specific modes of action. These studies have highlighted the ability of the isoquinoline (B145761) scaffold to be chemically modified to achieve desired biological effects.

Enzyme Modulation and Inhibition Mechanisms (e.g., Tubulin Polymerization Inhibition)

A significant area of research for isoquinoline derivatives has been their interaction with tubulin, a critical protein involved in microtubule formation and cell division. Certain derivatives of the broader isoquinoline and quinoline (B57606) class have demonstrated the ability to inhibit tubulin polymerization, a mechanism that is a hallmark of several successful anticancer agents. These compounds often exert their effects by binding to the colchicine-binding site on β-tubulin, which disrupts the dynamics of microtubule assembly and disassembly, leading to cell cycle arrest and apoptosis.

For instance, studies on 4-(N-cycloamino)quinazolines, which share a heterocyclic core, have identified potent inhibitors of tubulin assembly with IC50 values in the sub-micromolar range. Molecular modeling of these interactions has revealed that specific substitutions on the heterocyclic ring can enhance binding affinity through interactions with key amino acid residues in the colchicine-binding pocket, such as Leuβ252 and Leuβ255. While direct evidence for this compound is limited, the established activity of related isoquinoline and quinoline compounds suggests that this scaffold is a promising starting point for the design of novel tubulin polymerization inhibitors.

Receptor Binding Mechanisms (e.g., Opioid Receptors, G-Quadruplex Stabilizers)

The isoquinoline core is a key structural feature in a number of molecules that interact with various receptors. While direct studies on this compound are not extensively documented, research on related morphinan (B1239233) derivatives, which contain a hydrogenated isoquinoline ring system, has shown significant interaction with opioid receptors. These studies have demonstrated that modifications to the isoquinoline scaffold can significantly alter binding affinity and agonist/antagonist activity at μ (mu), δ (delta), and κ (kappa) opioid receptors. For example, the removal of a 6-carbonyl group in certain N-methylmorphinan-6-ones did not fundamentally affect μ-opioid receptor binding and agonist potency.

Furthermore, the planar aromatic structure of the isoquinoline ring system makes it a candidate for interaction with non-canonical DNA structures like G-quadruplexes. These four-stranded DNA structures are found in telomeres and the promoter regions of oncogenes, making them attractive targets for anticancer drug development. Stabilization of G-quadruplexes can interfere with DNA replication and transcription, leading to cell death. While specific data for this compound is not available, the broader class of isoquinoline derivatives is being explored for their potential as G-quadruplex stabilizers.

Protein-Ligand Interaction Specificity (e.g., Tau Protein Aggregates)

The aggregation of the microtubule-associated protein tau is a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease. The isoquinoline scaffold has been investigated as a potential inhibitor of tau protein aggregation. Studies have shown that certain N-phenylamine derivatives, which can be considered analogs of the aminoisoquinoline structure, can prevent the aggregation of the tau repeat domain in cell models of tauopathy. The mechanism of inhibition is thought to involve the binding of these small molecules to the tau protein, thereby preventing the conformational changes that lead to the formation of neurotoxic aggregates. While direct studies on this compound are lacking, the potential for this chemical class to interact with tau protein is an area of active research.

Cellular Mechanistic Studies (In Vitro)

In vitro cellular studies have been instrumental in elucidating the downstream biological effects of the molecular interactions of this compound derivatives. These investigations have primarily focused on their antiproliferative and antibiofilm activities.

Mechanisms Underlying Antiproliferative Activity in Cell Lines

Derivatives of isoquinoline and quinoline have demonstrated significant antiproliferative activity against a variety of cancer cell lines. The mechanisms underlying this activity are often multifactorial and can depend on the specific chemical substitutions on the isoquinoline or quinoline core.

One well-documented mechanism is the induction of apoptosis. For example, certain 6-cinnamamido-quinoline-4-carboxamide derivatives have been shown to impair lysosome function, leading to the disruption of autophagy and subsequent activation of caspase-9 and PARP cleavage, hallmarks of apoptosis. Similarly, novel 4-hydroxyquinazoline (B93491) derivatives have been found to induce apoptosis in cancer cells by stimulating the formation of intracellular reactive oxygen species (ROS) and causing depolarization of the mitochondrial membrane.

Another key mechanism is the induction of cell cycle arrest. As discussed previously, inhibition of tubulin polymerization by isoquinoline derivatives can lead to arrest in the G2/M phase of the cell cycle, ultimately triggering mitotic catastrophe and cell death.

The antiproliferative potency of these compounds is highly dependent on their structure. For instance, in a series of phenylaminoisoquinolinequinones, the position of the phenylamino (B1219803) group on the quinone nucleus significantly influenced the antiproliferative activity, with 6-substituted regioisomers generally showing greater potency in gastric and lung cancer cell lines. This suggests that the biological activity of these compounds may involve a redox cycling process.

Below is an interactive data table summarizing the in vitro antiproliferative activity of selected isoquinoline and quinoline derivatives against various cancer cell lines.

| Compound Class | Cell Line | IC50 (µM) | Mechanism of Action |

| Phenylaminoisoquinolinequinones | AGS (gastric) | Submicromolar | Redox cycling, Apoptosis |

| Phenylaminoisoquinolinequinones | SK-MES-1 (lung) | Submicromolar | Redox cycling, Apoptosis |

| Phenylaminoisoquinolinequinones | J82 (bladder) | Submicromolar | Redox cycling, Apoptosis |

| 6-Cinnamamido-quinoline-4-carboxamides | Various | 0.3 - <10 | Lysosome dysfunction, Autophagy disruption, Apoptosis |

| 4-Hydroxyquinazolines | HCT-15 (colon) | 33.45 | PARP inhibition, ROS formation, Apoptosis |

| 4-Hydroxyquinazolines | HCC1937 (breast) | 34.29 | PARP inhibition, ROS formation, Apoptosis |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7 (breast) | 0.013 | Not specified |

Antibiofilm Mechanisms and Related Biological Processes

Bacterial biofilms are a significant challenge in clinical settings due to their inherent resistance to antibiotics. The isoquinoline and quinoline scaffolds have been investigated for their potential to inhibit biofilm formation. While specific studies on this compound are limited, research on related derivatives has shown promising results.

For example, a series of 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety demonstrated significant antimicrobial and antibiofilm activity against pathogenic microbes that cause urinary tract infections. The mechanism of action is thought to involve the disruption of bacterial cell wall synthesis or interference with quorum sensing, a cell-to-cell communication system that regulates biofilm formation.

Furthermore, 6-polyaminosteroid derivatives have been shown to have noticeable antibiofilm activities against several antibiotic-resistant bacteria. Proteomic studies on the effects of these compounds revealed interference with various cellular pathways, particularly those related to the cell envelope. These findings suggest that the isoquinoline and quinoline core structures can be functionalized to develop effective antibiofilm agents.

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

The exploration of the structure-activity relationships (SAR) of isoquinoline derivatives is crucial for understanding how chemical modifications influence their biological activity and for the rational design of more potent and selective therapeutic agents. While specific and detailed SAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from research on structurally related isoquinoline and quinoline analogs. These studies provide a framework for predicting how modifications to the 4-methylisoquinoline-6-amine scaffold might impact its biological effects.

For instance, studies on substituted isoquinolin-1-ones, which share the core isoquinoline structure, have demonstrated the critical role of substituents in determining their antitumor activity. Research into a series of these compounds revealed that the nature of the substituent at the oxygen position significantly modulates their cytotoxic effects against various human tumor cell lines. An O-(3-hydroxypropyl) substituted derivative, for example, exhibited superior antitumor activity compared to other analogs, highlighting the importance of a flexible chain with a terminal hydroxyl group for enhanced potency. nih.gov

Interactive Table: Antitumor Activity of Substituted Isoquinolin-1-one Analogs nih.gov

| Compound | Substitution | Relative Antitumor Activity |

| 1 | 5-[4'-(piperidinomethyl)phenyl]-2,3-dihydroimidazo[2,1-a]isoquinoline | Baseline |

| 15 | O-(3-hydroxypropyl) isoquinolin-1-one | 3-5 times more active than Compound 1 |

This suggests that for this compound, modifications to the methyl group at the 4-position or the amine group at the 6-position could similarly lead to significant changes in biological activity. For example, extending the methyl group to a longer alkyl chain or introducing functional groups could alter lipophilicity and hydrogen bonding potential, thereby affecting target binding.

Furthermore, research on quinoline derivatives, which are constitutional isomers of isoquinolines, has shown that substitutions at the 6-position can be particularly influential. For example, in a series of quinoline derivatives studied for their HIV-1 reverse transcriptase inhibitory activity, the presence of electron-withdrawing substituents at the 6-position was found to enhance their potency. This suggests that the electronic properties of the substituent at this position play a key role in the compound's mechanism of action. In the case of this compound, the electron-donating nature of the amino group at the 6-position would therefore be expected to be a key determinant of its biological profile.

While direct experimental data on the SAR of this compound is limited, the available information on related heterocyclic systems provides a solid foundation for guiding future medicinal chemistry efforts. Systematic modifications of the 4-methyl and 6-amino groups, as well as substitutions at other positions of the isoquinoline ring, are likely to yield valuable insights into the molecular determinants of its biological activity and aid in the development of analogs with optimized therapeutic potential.

Q & A

Q. What are the common synthetic routes for 4-Methylisoquinolin-6-amine, and what are their key reaction conditions?

- Methodological Answer : Two primary methods are documented:

- Cyclization of ortho-alkynylarylaldimines : Utilizes metal catalysts (e.g., Au, Ag) under mild conditions, yielding substituted isoquinoline derivatives with moderate to high efficiency .

- Pomeranz-Fritsch Reaction : Involves aromatic aldehydes and aminoacetals cyclized under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid), producing the core isoquinoline structure .

Key parameters include catalyst selection, temperature control (often 60–100°C), and solvent polarity. Yield optimization typically requires iterative adjustment of these variables.

Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Essential for confirming the amine (-NH₂) and methyl (-CH₃) group positions via ¹H and ¹³C chemical shifts.

- Mass Spectrometry (MS) : Validates molecular weight (158.20 g/mol) and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) and detects byproducts in synthetic batches .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3400 cm⁻¹) .

Q. What types of chemical reactions are typically observed with this compound?

- Methodological Answer : The compound undergoes:

- Oxidation : Forms N-oxides using peracids (e.g., mCPBA) or H₂O₂ .

- Reduction : LiAlH₄ or NaBH₄ reduces the aromatic ring to tetrahydroisoquinoline derivatives .

- Electrophilic Substitution : Halogens (e.g., Br₂) or nitration reagents target the electron-rich positions (C-5 or C-8), influenced by the methyl and amine directing groups .

Advanced Research Questions

Q. How can computational tools aid in optimizing the synthesis of this compound?

- Methodological Answer : AI-driven platforms (e.g., Reaxys, Pistachio) predict feasible synthetic pathways by analyzing reaction databases. For example:

- Retrosynthesis Planning : Identifies precursors like ortho-alkynylarylaldimines and evaluates route feasibility using heuristic scoring .

- Reaction Condition Optimization : Machine learning models suggest ideal catalysts (e.g., Pd/Cu systems) and solvent systems (e.g., DMF/H₂O) to maximize yield .

- Regioselectivity Prediction : DFT calculations model electron density to guide substitution reactions .

Q. How should researchers address contradictory data in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions (e.g., variable antimicrobial efficacy) may arise from:

- Purity Discrepancies : Validate compound purity via HPLC and elemental analysis .

- Assay Variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) and include positive controls (e.g., ciprofloxacin) .

- Structural Confirmation : Use X-ray crystallography to resolve ambiguities in derivative structures .

Q. What strategies improve regioselectivity in electrophilic substitutions of this compound?

- Methodological Answer :

- Directing Group Manipulation : Protecting the amine (-NH₂) with Boc groups can redirect electrophiles to the methyl-adjacent C-5 position .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nitration at C-8 by stabilizing transition states .

- Catalyst Design : Lewis acids (e.g., FeCl₃) modulate electrophile activation to favor specific sites .

Q. How can continuous flow reactors enhance the scalability of this compound synthesis?

- Methodological Answer : Flow chemistry addresses batch process limitations:

- Improved Heat Transfer : Enables precise temperature control during exothermic cyclization steps, reducing side reactions .

- Residence Time Optimization : Shortens reaction times (e.g., from 12h to 30min) by maintaining ideal reagent concentrations .

- Catalyst Recycling : Immobilized metal catalysts (e.g., Pd on silica) reduce costs and waste .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the Pomeranz-Fritsch synthesis of this compound?

- Methodological Answer : Yield discrepancies (e.g., 40–75%) often stem from:

- Acid Strength : Polyphosphoric acid (PPA) vs. H₂SO₄ alters cyclization efficiency. PPA typically gives higher yields due to superior protonation .

- Starting Material Purity : Impurities in aromatic aldehydes (e.g., 4-methylbenzaldehyde) generate byproducts like tetrahydroisoquinolines .

- Workup Procedures : Inadequate quenching or extraction can lead to product loss. Recommendations include neutralization with NaHCO₃ and repeated ethyl acetate washes .

Comparative Analysis Table

| Property | This compound | Isoquinoline | Quinoline |

|---|---|---|---|

| Functional Groups | -CH₃ (C4), -NH₂ (C6) | None | None |

| Synthetic Complexity | Moderate (requires cyclization) | Low (commercially available) | Moderate (Skraup synthesis) |

| Biological Activity | Antimicrobial, anticancer | Weak activity | Antimalarial derivatives |

| Reactivity | High (directed by -NH₂/-CH₃) | Moderate (aromatic ring) | Moderate (C-8 preference) |

| Data synthesized from |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products